molecular formula C8H8BrFO B8541014 3-Bromo-5-fluoro-2-methylbenzenemethanol

3-Bromo-5-fluoro-2-methylbenzenemethanol

Cat. No. B8541014
M. Wt: 219.05 g/mol
InChI Key: ZRIXKJABJGEUGX-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a cooled (0° C.) solution of 3-bromo-5-fluoro-2-methyl-benzoic acid (3 g, 12.9 mmol) in dry THF (20 mL) was added borane THF complex (25.8 mL, 1 M in THF, 25.8 mmol) slowly. The resulting mixture was stirred at room temperature overnight, then quenched with MeOH and concentrated. The residue was purified by column chromatography to give (3-bromo-5-fluoro-2-methyl-phenyl)-methanol. 1H-NMR (400 MHz, CDCl3) δ ppm 7.25 (dd, J=8.6 Hz, J=3.1 Hz, 1H), 7.15 (dd, J=8.6 Hz, J=2.3 Hz, 1H), 4.71 (s, 2H), 2.33 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5](O)=[O:6].B.C1COCC1>C1COCC1>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([F:11])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=C(C1)F)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.8 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)F)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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